Comparative UT-A1 Urea Transporter Inhibition: 1-Benzhydryl-3-(1H-indol-3-yl)urea vs. Nanomolar Triazoloquinoxaline Inhibitors
In a fluorescence-based assay measuring inhibition of rat UT-A1 urea transporter expressed in MDCK cells, 1-benzhydryl-3-(1H-indol-3-yl)urea exhibited an IC₅₀ of 750 nM [1]. In contrast, the optimized triazoloquinoxaline inhibitor 1 reported in the literature achieves a noncompetitive IC₅₀ of approximately 150 nM against the same target under comparable conditions [2]. While the benzhydryl-indole urea is less potent, its distinct chemotype offers a complementary scaffold for exploring UT-A1 pharmacology, potentially engaging different binding interactions or exhibiting divergent selectivity against the related UT-B transporter.
| Evidence Dimension | Inhibition of urea transporter UT-A1 (IC₅₀) |
|---|---|
| Target Compound Data | 750 nM |
| Comparator Or Baseline | Triazoloquinoxaline inhibitor 1: 150 nM |
| Quantified Difference | 5-fold higher IC₅₀ (lower potency) |
| Conditions | Rat UT-A1 expressed in MDCK cells; 15 min incubation; fluorescence plate reader assay |
Why This Matters
This data confirms that 1-benzhydryl-3-(1H-indol-3-yl)urea possesses a measurable, target-specific biochemical activity, establishing a baseline for SAR exploration and differentiating it from indole-ureas that are completely inactive against UT-A1.
- [1] BindingDB. BDBM50575385 (CHEMBL4877290). IC₅₀ 750 nM for rat UT-A1 inhibition. View Source
- [2] Anderson MO, et al. Nanomolar-Potency 1,2,4-Triazoloquinoxaline Inhibitors of the Kidney Urea Transporter UT-A1. J Med Chem. 2018;61(7):3021-3031. View Source
